molecular formula C10H15N3O B1377547 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one CAS No. 1376278-48-6

2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Cat. No. B1377547
CAS RN: 1376278-48-6
M. Wt: 193.25 g/mol
InChI Key: UDXBSHHCONFBBW-UHFFFAOYSA-N
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Description

“2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” is a derivative of pyridazinone, which is a heterocyclic compound . Pyridazinone derivatives contain two adjacent nitrogen atoms in a six-membered ring and an oxygen atom at the 3rd position of the ring . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .


Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including “2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one”, consists of a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring .

Scientific Research Applications

Pharmacological Applications

Pyridazin-3(2H)-ones are known for their pharmacological significance. They have been studied for various biological activities, including vasodilating activity in the nanomolar range . Compounds like 6-Benzoxazinylpyridazin-3-ones have shown potential for inhibition of PDE3 and positive inotropic activity .

Synthesis and Derivatives

The synthesis of novel derivatives of pyridazin-3(2H)-ones has been a subject of research due to their potential as analgesic, anti-inflammatory, and non-ulcerogenic agents . This suggests that “2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” could also be explored for similar applications.

Chemical Synthesis Methods

Research has been conducted on synthetic methods for preparing structures containing fused heterocycles like pyrazines and pyridazines . This indicates that there might be unique synthetic routes applicable to the compound .

Future Directions

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives, they are of significant interest in medicinal chemistry and drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” and its derivatives.

properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)13-10(14)5-8-6-11-4-3-9(8)12-13/h5,7,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXBSHHCONFBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 2
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 4
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 5
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 6
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

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